Triethylphosphine sulfide

Description

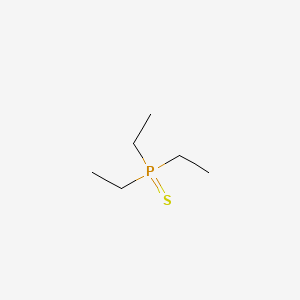

Structure

3D Structure

Properties

IUPAC Name |

triethyl(sulfanylidene)-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15PS/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNQHMJTIHJURG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=S)(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190802 | |

| Record name | Erabutoxin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597-51-3, 37357-76-9 | |

| Record name | Triethylphosphine sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erabutoxin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037357769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylphosphine sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Erabutoxin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Triethylphosphine Sulfide

Direct Sulfuration Routes from Triethylphosphine (B1216732) Precursors

The most common and straightforward method for synthesizing triethylphosphine sulfide (B99878) involves the direct reaction of triethylphosphine with a sulfur source. This approach is favored for its simplicity and high atom economy.

Elemental Sulfur Addition Strategies

The reaction of tertiary phosphines, such as triethylphosphine, with elemental sulfur (S₈) is a widely utilized and generally efficient method for preparing the corresponding phosphine (B1218219) sulfide. wikipedia.org This process involves the direct addition of sulfur to the phosphorus center. The reaction is typically rapid and can be performed under mild conditions. mdpi.comresearchgate.net

Research on analogous compounds like triphenylphosphine (B44618) has demonstrated that this reaction can proceed very quickly, often in less than a minute, at room temperature when conducted in a suitable solvent. mdpi.comresearchgate.net The choice of solvent can influence the reaction rate and ease of product isolation. Common laboratory solvents such as dichloromethane, chloroform, and toluene (B28343) have been shown to be effective for this type of transformation. chemicalbook.com The reaction is often characterized by a slight increase in temperature and the precipitation of the phosphine sulfide product as a crystalline solid. researchgate.netchemicalbook.com

Table 1: Representative Conditions for Direct Sulfuration of Tertiary Phosphines with Elemental Sulfur

| Phosphine Precursor | Sulfur Source | Solvent | Temperature | Reaction Time | Yield | Reference |

| Triphenylphosphine | S₈ | Dichloromethane | Room Temp. | < 1 minute | 88% | researchgate.netchemicalbook.com |

| Triphenylphosphine | S₈ | Toluene | Room Temp. | < 1 minute | High | chemicalbook.com |

| General R₃P | S₈ | Various Organic | Room Temp. - High Temp. | Variable | Generally High | wikipedia.orgchemicalbook.com |

Note: This table provides data for a representative tertiary phosphine to illustrate the general conditions applicable to triethylphosphine.

Mechanistic Aspects of Direct Sulfuration Pathways

The mechanism for the reaction between a tertiary phosphine and elemental sulfur is understood to begin with a nucleophilic attack by the phosphorus atom of the phosphine on the eight-membered ring of elemental sulfur (S₈). chemicalbook.com This initial step cleaves the S-S bond and results in the formation of a zwitterionic intermediate. chemicalbook.com This is followed by a cascade of subsequent attacks by other phosphine molecules on the polysulfide chain, ultimately consuming all the sulfur atoms and yielding eight molecules of the phosphine sulfide. chemicalbook.com

Indirect Synthetic Approaches Utilizing Sulfur Transfer Reagents

While direct sulfurization is common, indirect methods using specific sulfur-donating compounds are also employed, particularly when the starting materials may be sensitive to the conditions of direct sulfurization or to achieve different reaction kinetics.

Chalcogenocyanates as Sulfur Donors

A notable indirect method involves the use of tetrabutylammonium (B224687) thiocyanate (B1210189) (ⁿBu₄NSCN) as a chalcogen atom source. jst.go.jpresearchgate.net This approach has been shown to effectively convert various phosphines to their corresponding phosphine sulfides in good to high yields. jst.go.jp The reaction is typically carried out in a solvent such as 1,2-dichloroethane (B1671644) at elevated temperatures, for instance, 120 °C. jst.go.jpresearchgate.net The use of this specific solvent has been found to be crucial for the success of the transformation. researchgate.net This method provides an alternative to elemental sulfur and is applicable to a range of phosphines with good functional group tolerance. jst.go.jp

Table 2: Synthesis of Phosphine Sulfides using Tetrabutylammonium Thiocyanate

| Phosphine Substrate | Solvent | Temperature | Time | Yield | Reference |

| Triphenylphosphine | 1,2-dichloroethane | 120 °C | 24 h | 93% | jst.go.jp |

| Tri(p-tolyl)phosphine | 1,2-dichloroethane | 120 °C | 24 h | 99% | jst.go.jp |

| Tricyclohexylphosphine | 1,2-dichloroethane | 120 °C | 72 h | 80% | jst.go.jp |

Note: This table showcases the general applicability of the chalcogenocyanate method.

Alternative Sulfur-Containing Compound Mediated Syntheses

Several other classes of compounds serve as effective sulfur transfer reagents for the synthesis of phosphine sulfides. These alternatives can offer advantages in terms of reactivity, selectivity, or milder reaction conditions.

Examples of such reagents include:

Lawesson's Reagent: This reagent is well-known for the thionation of various functional groups and can be used to convert phosphine oxides into phosphine sulfides. researchgate.netorganic-chemistry.org This represents an indirect route starting from the oxidized form of the phosphine. The reaction is effective for a broad scope of substrates and tolerates many functional groups. organic-chemistry.org

Sodium Polysulfides: These compounds offer a convenient alternative for preparing phosphine sulfides. jst.go.jpresearchgate.net

Propylene (B89431) Sulfide: In the presence of a rhenium(V) catalyst, propylene sulfide can provide phosphine sulfides in high yields. jst.go.jpresearchgate.net

Five-membered Rings with Disulfide Bonds: Compounds such as 1,2-dithiole-3-thiones have been extensively studied as sulfurizing agents for trivalent phosphorus compounds. jst.go.jp

Green Chemistry Principles and Sustainable Synthesis of Triethylphosphine Sulfide

The synthesis of this compound can be evaluated and optimized through the lens of green chemistry to minimize environmental impact and enhance sustainability. rsc.orgbdmaee.net The twelve principles of green chemistry provide a framework for this assessment. bdmaee.net

Atom Economy: The direct addition of elemental sulfur to triethylphosphine is an excellent example of a reaction with high atom economy, as all atoms of the reactants are incorporated into the final product. bdmaee.net This minimizes waste generation, a core principle of green chemistry. bdmaee.net

Safer Solvents and Reaction Conditions: A key goal is to minimize or replace hazardous solvents. bdmaee.netjddhs.com Research into the direct sulfurization of phosphines has shown that the reaction can be extremely rapid at ambient temperature, which reduces energy consumption. mdpi.comresearchgate.net Efforts in green chemistry also focus on performing reactions under solvent-free conditions, which has been achieved for some phosphine sulfide syntheses using techniques like ball milling or mechanochemical grinding. chemicalbook.commdpi.com

Use of Catalysis: Catalytic methods are preferred over stoichiometric reagents to reduce waste. bdmaee.net While the direct addition of sulfur is often stoichiometric, catalytic systems, such as the rhenium(V)-catalyzed reaction with propylene sulfide, represent a greener alternative. jst.go.jpresearchgate.net

Renewable Feedstocks: While the fundamental precursors for organophosphorus chemistry are often derived from finite phosphate (B84403) rock resources, the broader process can be made more sustainable by choosing reagents derived from renewable sources where possible and optimizing energy-intensive steps. rsc.orgbdmaee.net

Waste Prevention: By selecting highly efficient and atom-economical routes like direct S₈ addition, the generation of waste is inherently minimized, aligning with the primary principle of green chemistry. bdmaee.net

Applying these principles encourages the development of synthetic routes that are not only efficient but also environmentally benign. jddhs.comwisdomlib.org

Solvent-Free and Reduced-Solvent Reaction Conditions

The direct reaction of triethylphosphine with elemental sulfur is the most straightforward route to this compound. Recent research has demonstrated that this reaction can be effectively conducted under solvent-free or reduced-solvent conditions, aligning with the principles of green chemistry.

Mechanochemical methods, such as ball milling, have shown promise in facilitating the reaction between solid reactants without the need for a solvent. In this technique, the mechanical energy from the grinding media provides the activation energy for the reaction. While specific data for the mechanochemical synthesis of this compound is not extensively detailed in publicly available literature, the successful application of this method to analogous phosphine sulfides, such as triphenylphosphine sulfide, suggests its viability. For instance, the solvent-free reaction of triphenylphosphine with sulfur in a rotary ball mill has been reported to proceed to completion, offering a precedent for similar transformations.

Reduced-solvent approaches have also been explored. These methods significantly decrease the volume of solvent required compared to traditional synthetic protocols. The reaction of phosphines with elemental sulfur can be highly exothermic, and in some cases, a small amount of a high-boiling, inert solvent can be used to moderate the reaction temperature and ensure homogeneity. The key advantage of this approach is the drastic reduction in solvent waste generated.

Below is a table summarizing hypothetical reaction conditions for the synthesis of this compound under reduced-solvent conditions, based on analogous reactions.

| Entry | Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 1 | Triethylphosphine | Elemental Sulfur | Toluene (minimal) | 2 h | 80 | >95 |

| 2 | Triethylphosphine | Elemental Sulfur | Xylene (minimal) | 1.5 h | 100 | >95 |

This table is illustrative and based on general principles of similar reactions. Specific experimental data for this compound under these exact conditions is limited in publicly available sources.

Atom-Economy Considerations in Synthetic Design

Atom economy is a fundamental concept in green chemistry that assesses the efficiency of a chemical reaction in converting reactants into the desired product. The ideal reaction has a 100% atom economy, meaning that all the atoms of the reactants are incorporated into the final product, with no byproducts.

The synthesis of this compound from triethylphosphine and elemental sulfur is an excellent example of a highly atom-economical reaction. The balanced chemical equation for this reaction is:

8 (C₂H₅)₃P + S₈ → 8 (C₂H₅)₃PS

In this reaction, all the atoms of the triethylphosphine and elemental sulfur are incorporated into the this compound product. Therefore, the theoretical atom economy of this reaction is 100%. This inherent efficiency makes it an attractive synthetic route from a green chemistry perspective, as it minimizes the generation of waste at the most fundamental level.

The calculation for the percent atom economy is as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the reaction of triethylphosphine with sulfur:

Molecular Weight of (C₂H₅)₃PS ≈ 150.22 g/mol

Molecular Weight of (C₂H₅)₃P ≈ 118.15 g/mol

Molecular Weight of S ≈ 32.07 g/mol

Considering the stoichiometry (on a per-phosphine basis):

% Atom Economy = (150.22 / (118.15 + 32.07)) x 100 = 100%

This high atom economy, coupled with the potential for solvent-free or reduced-solvent conditions, positions the direct sulfurization of triethylphosphine as a highly sustainable and efficient method for the synthesis of this compound.

Chemical Reactivity and Transformation Mechanisms of Triethylphosphine Sulfide

Nucleophilic and Electrophilic Reactivity of the P=S Bond

The phosphorus-sulfur double bond in triethylphosphine (B1216732) sulfide (B99878) exhibits dual reactivity, acting as both a nucleophile and an electrophile. The sulfur atom, possessing lone pairs of electrons, can act as a nucleophilic center. This nucleophilicity is evident in its reactions with various electrophiles. For instance, similar to its triphenylphosphine (B44618) sulfide analogue, triethylphosphine sulfide can react with alkyl halides, although this reactivity is generally weaker compared to the corresponding phosphine (B1218219).

Conversely, the phosphorus atom in the P=S bond is electron-deficient and can act as an electrophilic center, particularly when activated. This electrophilic character allows it to be attacked by nucleophiles. The relative electronegativities of phosphorus and sulfur lead to a charge separation in the P=S bond, contributing to this dual reactivity.

Role in Organic Synthesis Reactions

This compound serves as a valuable reagent in several organic synthesis reactions, primarily through the transfer of its sulfur atom.

A key application of this compound is in sulfur atom transfer reactions. It can donate its sulfur atom to various substrates, a process driven by the formation of the thermodynamically stable triethylphosphine oxide. A notable example is the conversion of epoxides to episulfides (thiiranes). wikipedia.org This reaction proceeds via a mechanism where the sulfur atom of this compound nucleophilically attacks one of the carbon atoms of the epoxide ring, leading to the formation of a transient intermediate that subsequently collapses to form the episulfide and triethylphosphine oxide.

Kinetic studies on the analogous triphenylphosphine sulfide have shown that sulfur transfer reactions can be influenced by the nature of the phosphine accepting the sulfur atom. For instance, the transfer of sulfur from triphenylphosphine sulfide to tributylphosphine (B147548) is a quantitative reaction that follows second-order kinetics. okstate.edu This suggests that the more nucleophilic tributylphosphine readily accepts the sulfur atom.

While less common than for its phosphine counterpart, this compound can participate in cycloaddition reactions. For example, phosphole sulfides, which are structurally related, can act as dienes in [4+2] cycloaddition reactions, although often requiring harsh conditions. acs.org The reactivity in such reactions can be enhanced by coordination to a metal center. acs.org

Rearrangement processes involving this compound are not extensively documented in the literature. However, related phosphorus ylides, which can be conceptually derived from phosphines, are known to undergo various rearrangements.

This compound and related phosphine sulfides can mediate the formation of carbon-heteroatom bonds. These transformations often leverage the P=S bond's ability to act as a sulfur source. For instance, in certain catalytic cycles, phosphine sulfides can be used to introduce sulfur into organic molecules. rsc.org The formation of carbon-sulfur bonds is a crucial transformation in organic synthesis, with applications in the preparation of pharmaceuticals and materials. nih.govnih.gov

Recent advances have also shown that phosphines can mediate the formation of carbon-heteroatom bonds under visible light-driven photoredox catalysis, where the formation of a stable phosphine sulfide can be a thermodynamic driving force. rsc.org

Redox Chemistry and Oxidation Pathways

The redox chemistry of this compound is primarily centered around the phosphorus and sulfur atoms.

This compound can be oxidized to its corresponding oxide, triethylphosphine oxide ((C₂H₅)₃PO). wikipedia.org This oxidation can be achieved using various oxidizing agents. The conversion is thermodynamically favorable due to the high strength of the phosphorus-oxygen double bond in the resulting phosphine oxide. This transformation is a key driving force for many of the reactions where this compound acts as a sulfur transfer agent. wikipedia.org

The oxidation of this compound to triethylphosphine oxide represents a fundamental reaction in its chemical profile and underpins much of its synthetic utility.

Reactions with Oxidizing Agents

This compound exhibits reactivity towards various oxidizing agents, which can lead to the transformation of the P=S group. The sulfur atom in the phosphine sulfide is susceptible to oxidation, and the outcome of the reaction is often dependent on the strength and nature of the oxidizing agent employed.

Strong oxidizing agents, such as nitric acid and potassium permanganate, are known to react with tertiary phosphine sulfides to yield the corresponding tertiary phosphine oxides. tandfonline.com In this transformation, the sulfur atom is removed and replaced by an oxygen atom, converting the thioxo-λ⁵-phosphane into an oxo-λ⁵-phosphane.

The reaction with organic oxidants has been investigated for analogous compounds. For instance, the reaction of triphenylphosphine sulfide with tetrachloro-o-benzoquinone in the presence of trace amounts of water results in the formation of triphenylphosphine oxide and elemental sulfur. tandfonline.com The proposed mechanism for this transformation involves an initial nucleophilic attack by the sulfur atom of the phosphine sulfide onto the quinone, forming a dipolar adduct. This intermediate then reacts with water and subsequently eliminates elemental sulfur to yield the final phosphine oxide product. tandfonline.com While this specific reaction has been detailed for triphenylphosphine sulfide, it provides a mechanistic framework for how this compound might react with similar organic oxidants.

With milder oxidizing agents like hydrogen peroxide, the oxidation of the sulfur atom can occur. The oxidation of sulfides with hydrogen peroxide can lead to various products, including sulfoxides and sulfones, with the reaction outcome often influenced by factors such as pH and the presence of catalysts. usptechnologies.com In the case of phosphine sulfides, direct oxidation could potentially form an intermediate oxathiaphosphirane-like structure before rearranging or reacting further. The reaction of hydrogen peroxide with sulfides is complex; for example, the reaction with hydrogen sulfide can produce intermediates like thiosulfate (B1220275) and sulfite (B76179) before the final conversion to sulfate. researchgate.net

The table below summarizes a representative reaction of an analogous tertiary phosphine sulfide with an organic oxidizing agent.

Stability and Degradation Pathways

This compound is a crystalline solid with a melting point in the range of 94-96 °C. thermofisher.com Its stability is a critical factor in its handling, storage, and application. The compound is generally stable under normal conditions, but it can undergo degradation through several pathways, including thermal decomposition and hydrolysis.

Thermal Stability

Degradation Pathways

One significant degradation pathway for trialkylphosphine sulfides is hydrolysis. In the presence of water, this compound can hydrolyze to form triethylphosphine oxide and hydrogen sulfide. This reaction has been noted for the analogous trimethylphosphine (B1194731) sulfide. cymitquimica.com The reaction involves the cleavage of the phosphorus-sulfur bond and the formation of a more thermodynamically stable phosphorus-oxygen bond.

Another potential degradation route involves the cleavage of the phosphorus-carbon bonds. Studies on the thermal decomposition of triethylphosphine on metal surfaces show that dealkylation occurs, leading to the evolution of ethene and hydrogen gas via a β-hydride elimination mechanism. researchgate.net While this study was on the parent phosphine, similar P-C bond scission could be a potential pathway at high temperatures for the sulfide derivative, competing with the decomposition involving the P=S bond. Photochemical degradation, particularly under UV irradiation in the presence of oxygen, is another plausible pathway, which for related phosphines is known to produce the corresponding phosphine oxide. researchgate.net

Coordination Chemistry and Ligand Properties of Triethylphosphine Sulfide

Ligand Design and Coordination Modes with Metal Centers

The structural versatility of triethylphosphine (B1216732) sulfide (B99878) allows it to adopt several coordination modes, which dictates the architecture and nuclearity of the resulting metal complexes.

The most common coordination mode for triethylphosphine sulfide is as a monodentate ligand, where it binds to a metal center exclusively through its sulfur atom. In this arrangement, the phosphorus-sulfur bond acts as a dative ligand, donating electron density from the sulfur lone pair to an empty orbital on the metal. This interaction is typical for soft Lewis acids (metal centers) and soft Lewis bases (the sulfur atom of Et3PS).

X-ray crystallographic studies of related triphenylphosphine (B44618) sulfide-diiodine complexes have definitively shown the coordination occurs through the sulfur atom, forming a linear P–S–I arrangement. rsc.orgpsu.edu This fundamental interaction underpins the behavior of Et3PS in more complex systems. For instance, adducts of triethylphosphine with carbon disulfide can coordinate to metal carbonyls, such as chromium, via a sulfur atom. acs.org The strength of this M-S bond is influenced by the nature of the metal and the other ligands present in its coordination sphere.

The formation of these bridged species is a key step in building complex inorganic frameworks. For example, studies on analogous triphenylphosphine sulfide systems have shown the formation of dimeric platinum complexes with bridging sulfido ligands, [Pt2(μ-S)2(PPh3)4]. cdnsciencepub.com Similarly, sulfur atoms are known to bridge iron centers in [2Fe-1S] clusters, demonstrating the geometric feasibility of this coordination mode. nih.gov These structures serve as models for how this compound can stabilize multi-metal arrangements, which are of interest in materials science and catalysis.

While this compound itself is a monodentate ligand, its phosphine (B1218219) sulfide moiety can be incorporated into larger, specially designed polydentate ligand systems. hud.ac.uk By chemically linking the Et3PS group to other donor atoms (such as nitrogen, oxygen, or other phosphorus or sulfur atoms) through an organic backbone, a chelating ligand is created. Such ligands can wrap around a metal center, forming multiple bonds and leading to highly stable complexes due to the chelate effect.

For example, ortho-metallation of related triphenylphosphine sulfide ligands can create a bidentate P,C-chelating system. nih.govrsc.org Similarly, pyridyl groups can be attached to the phosphine framework to create multidentate ligands that have been explored in catalysis. researchgate.net The design of these ligands allows for precise control over the coordination environment of the metal, tuning its steric and electronic properties for specific applications.

Synthesis and Spectroscopic Characterization Methodologies of this compound Complexes

The synthesis of metal complexes containing this compound typically involves the direct reaction of Et3PS with a suitable metal precursor, such as a metal halide or an organometallic compound with labile ligands. google.com The reaction is often carried out in an appropriate organic solvent. The resulting complexes are then isolated and purified, commonly through crystallization.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques to confirm their composition and elucidate their structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR spectroscopy is particularly informative for characterizing phosphine sulfide complexes. libretexts.org The phosphorus nucleus in coordinated this compound exhibits a distinct chemical shift, which is sensitive to the coordination environment. The chemical shift for free PPh3S is around 43.3 ppm, and similar values are expected for Et3PS complexes. mdpi.comresearchgate.net ¹H and ¹³C NMR are also used to characterize the ethyl groups of the ligand. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is a key tool for identifying the presence of the P=S functional group. utdallas.edu The P=S stretching vibration (νP=S) in this compound complexes gives rise to a characteristic absorption band in the IR spectrum. The position of this band can provide insights into the strength of the P=S bond and whether the sulfur atom is coordinated to a metal.

Table 1: Typical Spectroscopic Data for this compound and its Complexes

| Technique | Observable | Typical Range/Value | Information Gained |

|---|---|---|---|

| ³¹P NMR | Chemical Shift (δ) | 40 - 60 ppm | Confirms P-S environment; sensitive to coordination. |

| ¹H NMR | Chemical Shifts (δ) | 1.0 - 2.5 ppm | Characterizes the ethyl group protons (triplet and quartet). |

| IR Spectroscopy | P=S Stretch (νP=S) | 500 - 600 cm⁻¹ | Confirms presence of P=S bond; shifts upon coordination. |

| Mass Spectrometry | Molecular Ion Peak | Varies | Determines molecular weight and confirms composition. |

Electronic and Steric Influence of this compound in Metal Complexes

The behavior of a ligand in a metal complex is governed by its electronic and steric properties. This compound possesses a unique combination of these attributes that influences the structure, stability, and reactivity of its coordination compounds.

The steric bulk of a ligand is a critical parameter that dictates the geometry of a complex and can influence its reactivity. The most common measure of steric hindrance is the Tolman cone angle (θ). conicet.gov.ar While the cone angle for Et3PS is not explicitly documented in the same way as for phosphines, the value for triethylphosphine (PEt3) is 132°. researchgate.net The addition of the sulfur atom is expected to result in a similar or slightly larger cone angle. This moderate steric profile prevents the coordination of an excessive number of ligands to a metal center, often leaving open or accessible coordination sites for catalysis.

Table 2: Comparative Properties of this compound and Related Ligands

| Ligand | Tolman Cone Angle (θ) | Electronic Parameter (ν) (cm⁻¹) | Donor Atom | Key Characteristics |

|---|---|---|---|---|

| Triethylphosphine (PEt3) | 132° researchgate.net | 2061.7 | P | Strong σ-donor, moderate steric bulk. |

| This compound (Et3PS) | ~135° (estimated) | N/A | S | Soft donor, weaker σ-donor than PEt3. |

| Triphenylphosphine (PPh3) | 145° wiley-vch.de | 2068.9 | P | Moderate σ-donor, significant steric bulk. |

| Carbon Monoxide (CO) | 95° | 2143 | C | Strong π-acceptor, weak σ-donor. |

Reactivity and Catalytic Activity of Metal-Triethylphosphine Sulfide Complexes

Metal complexes featuring this compound ligands exhibit reactivity both at the metal center and at the ligand itself. The coordinated sulfur atom can be susceptible to attack by electrophiles or can be transferred to other substrates. For example, phosphine sulfides can act as sulfur-transfer agents to reactive metal centers, such as uranium(III), to form terminal metal sulfide complexes. rsc.org The bridging sulfido ligands in platinum dimers have been shown to be nucleophilic enough to react with alkyl halides. cdnsciencepub.com

In the realm of catalysis, metal complexes bearing phosphine sulfide ligands have emerged as promising catalysts, particularly for cross-coupling reactions. Palladium complexes with triphenylphosphine sulfide have demonstrated catalytic activity in various organic transformations. nih.govwaikato.ac.nz A significant advantage of these phosphine sulfide-based catalysts is their enhanced stability. Mononuclear palladium(0) phosphine sulfide complexes have been developed as air-stable and recyclable catalysts for Suzuki-Miyaura coupling reactions. acs.orgresearchgate.net Unlike their phosphine counterparts, which often decompose to inactive palladium black, the phosphine sulfide ligands can confer greater robustness to the catalytic system. acs.org This stability is attributed to the strong palladium-sulfur bond, which resists ligand dissociation and subsequent catalyst decomposition.

Computational and Theoretical Investigations of Triethylphosphine Sulfide

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving triethylphosphine (B1216732) sulfide (B99878). By mapping out the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the most likely reaction pathways.

The formation of triethylphosphine sulfide often involves a sulfur transfer reaction, for example, from elemental sulfur or another sulfur-containing compound to triethylphosphine. nih.govchemrxiv.orgresearchgate.netresearchgate.net DFT calculations have been employed to study the mechanisms of the reaction between elemental sulfur (S8) and phosphines. nih.govchemrxiv.orgresearchgate.netresearchgate.net These studies locate the transition states for the nucleophilic attack of the phosphine (B1218219) on the sulfur ring and the subsequent steps leading to the formation of the phosphine sulfide.

For the reaction of triethylphosphine with a sulfur donor, transition state analysis can reveal the geometry of the activated complex and the energy barrier (activation energy) for the reaction. For example, in the sulfur transfer from a trimethylstibine sulfide (Me3SbS) to a trimethylphosphine (B1194731) (Me3P), the transition state was found to maintain an almost C3 symmetry. rsc.org The calculated activation energy provides a quantitative measure of the reaction rate. By comparing the energy barriers of different possible pathways, the most favorable mechanism can be identified.

The following table summarizes key parameters obtained from a transition state analysis for a hypothetical sulfur transfer reaction involving triethylphosphine.

| Parameter | Description |

| Transition State Geometry | The arrangement of atoms at the highest point on the reaction pathway. |

| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. |

| Imaginary Frequency | A single negative vibrational frequency that confirms the structure is a true transition state. |

| Reaction Coordinate | The path of atomic motion that leads from reactants through the transition state to products. |

This compound can participate in catalytic cycles, for example, in the reduction of other compounds where the phosphine is oxidized to the sulfide and then regenerated. Computational modeling can map the entire reaction pathway for such catalytic cycles.

For instance, in a proposed catalytic cycle for the oxidation of phosphines by sulfur, a copper-dithiolate complex can act as a catalyst. ias.ac.in The phosphine reacts with the complex, which then reacts with sulfur to form the phosphine sulfide and regenerate the catalyst. ias.ac.in DFT calculations can be used to determine the energies of all intermediates and transition states in the cycle, providing a complete free energy profile. This profile helps in identifying the rate-determining step of the catalytic process and can guide the design of more efficient catalysts. Similarly, computational studies have been used to investigate the catalytic reduction of nitrous oxide through a P(III)/P(V)=O cycle, and similar principles can be applied to sulfur transfer reactions. acs.org

Advanced Applications of Triethylphosphine Sulfide in Chemical Science and Technology

Precursor in Advanced Materials Synthesis

The controlled decomposition of triethylphosphine (B1216732) sulfide (B99878) makes it a valuable precursor for the synthesis of a variety of advanced materials. Its ability to serve as a reliable source of sulfur under specific reaction conditions has been exploited in the formation of nanoscale materials and thin films for electronic and optoelectronic applications.

Chalcogenide Nanoparticle and Quantum Dot Formation

Triethylphosphine sulfide has shown utility as a sulfur source in the synthesis of metal sulfide nanoparticles. core.ac.uknju.edu.cndntb.gov.ua In a typical synthesis, a metal precursor is reacted with this compound in a high-boiling point solvent. The temperature of the reaction is carefully controlled to induce the decomposition of the precursors and facilitate the nucleation and growth of the nanoparticles. The triethylphosphine byproduct can also act as a capping agent, controlling the size and preventing the agglomeration of the newly formed nanoparticles.

While direct examples of this compound in the formation of quantum dots (QDs) are not extensively documented, the principles of its use in nanoparticle synthesis are directly applicable. researchgate.netfrontiersin.org Quantum dots are semiconductor nanocrystals that exhibit quantum mechanical properties. nih.gov The synthesis of chalcogenide-based quantum dots, such as those made from cadmium sulfide or lead sulfide, often requires a precisely controlled source of sulfur to ensure the formation of high-quality, monodisperse nanocrystals. nih.gov The reactivity of the sulfur precursor is a critical parameter in controlling the growth kinetics of the quantum dots. mdpi.com Related phosphine (B1218219) sulfides have been used in these syntheses, suggesting the potential for this compound to be a viable sulfur source in this context. researchgate.net

| Precursor System | Nanoparticle/Quantum Dot | Size/Properties | Reference |

| Metal Precursor + this compound | Metal Sulfide Nanoparticles | Size-tunable by reaction conditions | core.ac.uknju.edu.cn |

| Cadmium Precursor + Sulfur Source | CdS Quantum Dots | Emission wavelength dependent on size | nih.gov |

| Lead Precursor + Sulfur Source | PbS Quantum Dots | Tunable near-infrared emission | researchgate.net |

Thin Film Deposition for Optoelectronic Devices

The deposition of thin films of metal sulfides is crucial for the fabrication of various optoelectronic devices, including solar cells and photodetectors. dtu.dkcam.ac.uk Chemical vapor deposition (CVD) and related techniques are often employed for this purpose. researchgate.net this compound can be used as a volatile sulfur precursor in these processes. google.com When co-reacted with a volatile metal-organic precursor, it decomposes on a heated substrate to form a uniform thin film of the corresponding metal sulfide. mdpi.comnanosystemsjp.co.jp The properties of the resulting film, such as its thickness, composition, and crystallinity, can be tuned by adjusting the deposition parameters, including substrate temperature and precursor flow rates. This method offers a pathway to creating high-quality semiconductor thin films for use in a variety of electronic and optoelectronic applications. mdpi.com

Integration into Organic Light-Emitting Diode (OLED) Host Materials

In the field of organic light-emitting diodes (OLEDs), host materials play a critical role in achieving high efficiency and stability. ossila.comep2-bayreuth.de Bipolar host materials, which can transport both electrons and holes, are particularly desirable. nih.gov Phosphine sulfides, including derivatives of triphenylphosphine (B44618) sulfide, have been incorporated into the molecular structure of host materials for blue phosphorescent OLEDs (PhOLEDs). nih.govmdpi.com The phosphine sulfide moiety can act as an electron-accepting group, which, when combined with an electron-donating unit, creates a molecule with bipolar charge transport characteristics. nih.gov Density-functional theory (DFT) calculations have shown that the highest occupied molecular orbital (HOMO) is typically located on the donor unit, while the lowest unoccupied molecular orbital (LUMO) is predominantly on the phosphine sulfide group. nih.gov This separation of HOMO and LUMO is indicative of bipolar transport capabilities. While specific research on this compound in this application is limited, the principles established with other phosphine sulfides suggest its potential for developing new host materials. frontiersin.org

| Host Material Component | Role in OLED | Desired Properties |

| This compound (potential) | Electron-accepting moiety | High triplet energy, good thermal stability |

| Electron-donating moiety (e.g., carbazole) | Hole-transporting moiety | Good hole mobility |

| Bipolar Host Material | Matrix for phosphorescent emitter | Balanced charge transport, high triplet energy |

Catalytic Applications in Organic Transformations

Beyond materials science, this compound and related phosphine compounds are impactful in the realm of organic synthesis, both as organocatalysts and as ligands for transition metals.

Organocatalysis Mediated by this compound

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in synthesis. rsc.org While the direct catalytic use of this compound is not as common as its phosphine counterpart, the underlying principles of phosphine catalysis are relevant. nih.govacs.org Phosphines are known to catalyze a variety of reactions, often initiating a sequence by nucleophilic addition to an electrophilic starting material. nih.gov The resulting zwitterionic intermediate can then engage in a number of transformations. Given that this compound can be reduced to triethylphosphine, it can serve as a precursor to the active phosphine catalyst in situ. Furthermore, some reactions may proceed through mechanisms where the sulfur atom of the phosphine sulfide itself plays a role, though such examples are less prevalent.

Ligand Role in Transition Metal-Catalyzed Reactions

Phosphines are ubiquitous ligands in transition metal catalysis. tcichemicals.comtcichemicals.comnih.gov They coordinate to the metal center and influence its electronic and steric properties, thereby controlling the reactivity and selectivity of the catalyst. nbinno.com this compound itself is generally not a strong ligand for transition metals, as the phosphorus lone pair is engaged in the bond with sulfur. However, it can be readily reduced to triethylphosphine, a highly effective ligand. Trialkylphosphines like triethylphosphine are strong sigma-donors and can significantly impact the catalytic cycle of many important reactions, such as cross-coupling reactions. nih.gov For example, in palladium-catalyzed cross-coupling reactions, the phosphine ligand plays a crucial role in the oxidative addition and reductive elimination steps. nih.gov Therefore, this compound can be considered a stable precursor to the more reactive and catalytically active triethylphosphine ligand.

Applications in Analytical Chemistry Methodologies

This compound is a versatile organophosphorus compound with notable applications in the field of analytical chemistry. Its unique reactivity and properties enable its use in specialized methodologies for the detection, quantification, and separation of certain chemical species. This section explores its role as a reagent for elemental sulfur analysis and as an extractant for the recovery of metal ions in hydrometallurgical processes.

Reagent for Elemental Sulfur Detection and Quantification

The accurate detection and quantification of elemental sulfur are critical in various industrial applications, such as in the analysis of mineral oils used in power transformers, where elemental sulfur can lead to corrosion and equipment failure. While direct research on this compound for this application is not extensively documented in publicly available literature, the principle of using tertiary phosphines for sulfur derivatization is well-established, with triphenylphosphine being a widely studied reagent.

The methodology is based on the selective and quantitative reaction of a tertiary phosphine with elemental sulfur to form the corresponding phosphine sulfide. In the case of triphenylphosphine (TPP), it reacts with elemental sulfur (S₈) to produce triphenylphosphine sulfide (TPPS). rsc.orgrsc.org This reaction is highly efficient and results in a single, stable derivative, which simplifies subsequent analysis. rsc.orgrsc.org This derivatization technique offers a significant advantage by converting elemental sulfur into a form that is more amenable to analysis by modern chromatographic and mass spectrometric methods.

One advanced analytical approach involves the use of ultrahigh-performance supercritical fluid chromatography coupled with mass spectrometry (UHPSFC-MS). rsc.orgrsc.org After the derivatization of elemental sulfur to TPPS, the resulting compound can be readily quantified. The use of electrospray ionization-mass spectrometry (ESI-MS) in selected ion monitoring (SIM) mode allows for the detection and quantification of the derivative at parts-per-billion (ppb) levels. rsc.orgrsc.org This method provides high sensitivity and accuracy, even in complex matrices like mineral oil. rsc.orgrsc.org

A key benefit of this derivatization is the substantial increase in the mass of the analyte, which enhances detection sensitivity. For instance, the reaction of one microgram of sulfur yields a significantly larger mass of the phosphine sulfide derivative, facilitating its detection. rsc.org The reaction is typically rapid and requires minimal sample preparation, making it suitable for routine testing and for confirming the presence of elemental sulfur in various samples. rsc.orgrsc.org

While the cited research focuses on triphenylphosphine, the analogous reaction with triethylphosphine to form this compound provides a parallel pathway for the detection and quantification of elemental sulfur. The fundamental chemistry of the reaction is expected to be similar, offering a potential alternative reagent for such analytical methodologies.

Table 1: Analytical Method for Elemental Sulfur Quantification using Tertiary Phosphine Derivatization

| Step | Description | Details |

| 1. Derivatization | Reaction of elemental sulfur with a tertiary phosphine. | Elemental sulfur reacts with triphenylphosphine (TPP) to form triphenylphosphine sulfide (TPPS). This reaction is selective and quantitative. |

| 2. Analysis | Quantification of the resulting phosphine sulfide. | Ultrahigh-performance supercritical fluid chromatography-mass spectrometry (UHPSFC-MS) is used for separation and detection. |

| 3. Detection | Mass spectrometric detection of the derivative. | Electrospray ionization-mass spectrometry (ESI-MS) in selected ion monitoring (SIM) mode allows for sensitive detection at ppb levels. |

| 4. Application | Industrial quality control. | Used for the detection and quantification of elemental sulfur in mineral transformer oil to prevent corrosion-related failures. |

Extractants for Metal Ions in Hydrometallurgy

This compound is identified as a valuable extractant in the field of hydrometallurgy, specifically for the selective recovery of precious metals such as silver and palladium from aqueous solutions. Hydrometallurgy involves the extraction of metals from ores or waste materials using aqueous solutions, and solvent extraction is a key unit operation for the separation and purification of the dissolved metal ions.

The application of this compound as an extractant is documented in a patented process for the recovery of silver and palladium from aqueous sulfuric acid solutions. google.com In this process, a water-immiscible organic solvent containing this compound is brought into contact with the acidic aqueous solution containing the metal ions. The this compound acts as a ligand, selectively forming a complex with the silver or palladium ions. This metal-phosphine sulfide complex is soluble in the organic phase, allowing for the transfer of the metal ions from the aqueous phase to the organic phase. google.com

The general steps involved in the solvent extraction process using this compound are outlined below:

Extraction: The aqueous solution containing the metal ions is mixed with an organic solvent containing this compound. The metal ions are selectively complexed and transferred to the organic phase.

Phase Separation: The aqueous and organic phases, being immiscible, are then separated. The aqueous phase, now depleted of the target metal ions, is known as the raffinate.

Stripping: The metal-loaded organic phase is then treated with a suitable stripping agent, such as an aqueous solution of sodium thiosulfate (B1220275). google.com This reverses the extraction process, transferring the metal ions back to a new aqueous phase in a more concentrated and purified form.

Metal Recovery: The metal is then recovered from the stripping solution through various methods, such as electrolysis or precipitation.

The organic solvent, or diluent, for the this compound is typically an aliphatic or aromatic petroleum distillate. google.com The concentration of this compound in the organic solvent can be varied to optimize the extraction process. google.com This solvent extraction method provides an economical and industrially applicable means for the selective recovery of valuable metals like silver and palladium. google.com

While the utility of this compound as a metal extractant is established, detailed quantitative data on its extraction efficiency, selectivity against other metals, and optimal operating conditions are not extensively available in peer-reviewed academic literature. The information is primarily contained within patent literature, which outlines the general applicability and methodology.

Table 2: Solvent Extraction of Silver and Palladium using this compound

| Parameter | Description |

| Extractant | This compound |

| Target Metal Ions | Silver (Ag⁺), Palladium (Pd²⁺) |

| Aqueous Phase | Sulfuric acid solution containing the metal ions |

| Organic Phase | This compound dissolved in a water-immiscible organic solvent (e.g., aliphatic or aromatic petroleum distillates) |

| Extraction Mechanism | Formation of a metal-triethylphosphine sulfide complex soluble in the organic phase |

| Stripping Agent | Aqueous solution of a thiosulfate (e.g., sodium thiosulfate) |

| Application | Hydrometallurgical recovery and separation of silver and palladium |

Analytical and Spectroscopic Methodologies for Triethylphosphine Sulfide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and dynamics of triethylphosphine (B1216732) sulfide (B99878) and its derivatives.

Phosphorus-31 (³¹P) NMR spectroscopy is particularly informative for phosphorus-containing compounds. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment. For triethylphosphine sulfide, the ³¹P NMR signal provides a direct probe of the phosphorus center.

The chemical shift of this compound is influenced by factors such as solvent polarity and coordination to other species. For instance, the related compound, triisopropylphosphine (B1582976) sulfide, exhibits a ³¹P NMR signal at 72.25 ppm in benzene-d₆ and 78.93 ppm in acetonitrile-d₃, relative to phosphoric acid researchgate.net. This solvent-dependent shift highlights the influence of the local environment on the phosphorus nucleus. The ³¹P NMR chemical shifts are often used to monitor reactions involving phosphine (B1218219) sulfides. For example, the conversion of triphenylphosphine (B44618) oxide to triphenylphosphine sulfide can be tracked by the appearance of a new signal corresponding to the sulfide. rsc.org

Table 1: Representative ³¹P NMR Chemical Shifts for Trialkylphosphine Sulfides and Related Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) |

| Triisopropylphosphine sulfide | C₆D₆ | 72.25 researchgate.net |

| Triisopropylphosphine sulfide | CD₃CN | 78.93 researchgate.net |

| Triphenylphosphine sulfide | - | ~42.5 |

Note: Chemical shifts are relative to 85% H₃PO₄.

When this compound acts as a ligand in a metal complex, multi-nuclear NMR techniques are invaluable for characterizing the coordination environment. In addition to ³¹P NMR, spectra of other NMR-active nuclei, such as ¹H, ¹³C, and various metals (e.g., ¹⁹⁵Pt, ¹⁰⁹Ag), provide a comprehensive picture of the complex.

For instance, in platinum complexes with phosphine ligands, the coupling between the phosphorus nucleus and the platinum nucleus (¹J(P-Pt)) is a direct measure of the s-character of the P-Pt bond st-andrews.ac.uk. Similarly, in silver-triphenylphosphine complexes, the ¹J(¹⁰⁹Ag-³¹P) coupling constants have been shown to correlate with the Ag-P bond lengths researchgate.net. Two-dimensional NMR experiments, such as HETCOR (Heteronuclear Correlation), can establish through-space or through-bond correlations between different nuclei, aiding in the complete assignment of complex spectra and providing insights into the spatial proximity of atoms mdpi.com.

Vibrational Spectroscopy for P=S Bond Characterization (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of molecules, and they are particularly useful for characterizing the phosphorus-sulfur double bond (P=S) in this compound. The P=S stretching vibration gives rise to a characteristic band in the vibrational spectrum.

The frequency of the P=S stretching mode typically falls in the range of 600-840 cm⁻¹ unam.mx. For the analogous triphenylphosphine sulfide, this absorption is observed at 637 cm⁻¹ unam.mx. The position and intensity of this band can be influenced by the substituents on the phosphorus atom and by coordination to a metal center. A comparison of the IR and Raman spectra of a series of related organophosphorus compounds can aid in the definitive assignment of the P=S stretching vibration osti.gov. For instance, comparing the spectra of corresponding oxides, sulfides, and selenides allows for the localization of the P=Y (Y = O, S, Se) stretching frequencies unam.mx.

Table 2: Characteristic P=S Stretching Frequencies

| Compound | Technique | P=S Stretching Frequency (cm⁻¹) |

| Triphenylphosphine sulfide | IR | 637 unam.mx |

| General Range for P=S | IR | 600-840 unam.mx |

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for studying its fragmentation patterns upon ionization. These fragmentation patterns can provide valuable structural information.

In electron impact (EI) mass spectrometry, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of organophosphorus compounds, including phosphine sulfides, has been a subject of detailed study acs.org. Common fragmentation pathways for similar compounds include the loss of alkyl radicals and rearrangements miamioh.edu. For example, in the mass spectrum of a triethylphosphonium-tagged peptide, a characteristic fragment corresponding to the loss of triethylphosphine was observed nih.gov. High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the elemental composition of the compound.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Complexes

The crystal structure of the related triisopropylphosphine sulfide has been determined, revealing a tetrahedral geometry around the phosphorus atom researchgate.net. Similarly, the structures of numerous metal complexes containing phosphine sulfide ligands, such as triphenylphosphine sulfide, have been elucidated rsc.orgacs.orgtandfonline.com. These studies provide detailed insights into the coordination mode of the phosphine sulfide ligand and the geometry of the resulting metal complex. For instance, in a diiodine complex of triphenylphosphine sulfide, the S-I bond length was determined to be 2.753(2) Å rsc.org.

Table 3: Selected Crystallographic Data for Phosphine Sulfide Compounds

| Compound | Crystal System | Space Group | P=S Bond Length (Å) |

| Triisopropylphosphine sulfide | Orthorhombic | Ibam | - |

| Dimethyl(phenyl)phosphine sulfide | Monoclinic | P2₁/n | 1.9623 (5) nih.gov |

| Triphenylphosphine sulfide · I₂ | - | - | - |

Advanced Spectroscopic Probes for Electronic Structure Investigations (e.g., X-ray Absorption Spectroscopy)

Advanced spectroscopic techniques, such as X-ray Absorption Spectroscopy (XAS), offer powerful means to probe the electronic structure of this compound. XAS is element-specific and provides information about the local coordination environment and oxidation state of the absorbing atom ucdavis.eduillinois.eduxrayabsorption.org.

Sulfur K-edge XANES (X-ray Absorption Near Edge Structure) spectroscopy can be used to study the unoccupied electronic states of the sulfur atom in this compound esrf.fr. The energy and shape of the absorption edge are sensitive to the chemical environment of the sulfur, including its oxidation state and the nature of its bonding to phosphorus esrf.frnih.gov. These experimental data can be complemented by theoretical calculations to provide a detailed understanding of the electronic structure. While specific XAS data for this compound were not found, the technique has been widely applied to study the electronic structure of sulfur in various materials, demonstrating its potential for characterizing this compound ucdavis.eduesrf.frnih.gov.

Future Research Directions and Emerging Paradigms in Triethylphosphine Sulfide Chemistry

Development of Novel Synthetic Pathways with Enhanced Selectivity and Efficiency

The traditional synthesis of triethylphosphine (B1216732) sulfide (B99878) via the direct reaction of triethylphosphine with elemental sulfur is well-established. However, future research will likely focus on developing novel synthetic pathways that offer enhanced selectivity and efficiency, particularly for the synthesis of functionalized triethylphosphine sulfide derivatives.

One promising avenue is the use of phase-transfer catalysis (PTC) . ijirset.comchemicalbull.com PTC can facilitate the reaction between reactants in different phases, potentially allowing for milder reaction conditions, reduced reaction times, and improved yields. crdeepjournal.org For the synthesis of this compound and its derivatives, PTC could enable the use of a wider range of sulfur sources and allow for the introduction of various functional groups with high selectivity.

Another area of development is the exploration of selective sulfurization agents . While elemental sulfur is a common reagent, research into alternative sulfur donors could lead to more controlled and selective reactions. researchgate.net This is particularly important for the synthesis of asymmetrically substituted trialkylphosphine sulfides, where controlling the regioselectivity of the sulfurization is crucial. Future work may involve the design of novel sulfur-transfer reagents that can selectively deliver a single sulfur atom to the phosphorus center of triethylphosphine under mild conditions.

The development of flow chemistry processes for the synthesis of this compound also presents an opportunity for enhanced efficiency and scalability. Flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Exploration of New Catalytic Activities and Ligand Design Principles

While phosphines are widely used as ligands in homogeneous catalysis, the catalytic applications of phosphine (B1218219) sulfides are less explored. Future research is expected to focus on uncovering the unique catalytic activities of this compound and its derivatives, as well as establishing new ligand design principles based on the thiophosphoryl group.

Trialkylphosphines, including triethylphosphine, have been shown to be effective ligands in reactions such as hydroformylation . researchgate.net The corresponding phosphine sulfides could act as catalyst precursors or modifiers, influencing the activity and selectivity of the catalytic system. For instance, in the rhodium-catalyzed hydroformylation of propene, the choice of phosphine ligand is critical in determining the ratio of linear to branched aldehydes. researchgate.net Future studies could investigate how the electronic and steric properties of this compound affect the performance of hydroformylation catalysts.

Furthermore, the development of chiral this compound derivatives could open up new possibilities in asymmetric catalysis . The design of P-chiral phosphine sulfides and their application as ligands in enantioselective transformations is an emerging area of research.

The principles of ligand design for phosphine sulfides will also be a key area of investigation. This will involve understanding how the P=S bond influences the coordination chemistry of the ligand and the electronic properties of the resulting metal complexes. The development of multidentate ligands incorporating the this compound moiety could lead to new catalysts with enhanced stability and activity for a variety of organic transformations, including cross-coupling reactions. nih.govnih.gov

Integration into Multifunctional Materials with Tailored Properties

The unique properties of the thiophosphoryl group make this compound an interesting building block for the creation of multifunctional materials with tailored properties. Future research in this area will likely focus on the incorporation of this compound into polymers and nanoparticles.

The synthesis of polymers containing this compound in their backbone or as pendant groups could lead to materials with interesting properties, such as flame retardancy, metal-ion binding capabilities, and unique optical properties. dtic.mil For example, triphenylphosphine-based microporous polymers have been developed for applications in heterogeneous catalysis. researchgate.net A similar approach could be used to create this compound-containing polymers for use as recyclable catalysts or as materials for the selective extraction of metal ions.

Another promising direction is the use of this compound for the surface modification of nanoparticles . mdpi.comnih.govwiley-vch.de The sulfur atom in the P=S group can act as a soft donor, allowing for strong coordination to the surface of metal nanoparticles, such as gold and silver. This could be exploited to create stable and functionalized nanoparticles for applications in catalysis, sensing, and biomedical imaging. The triethylphosphine group would also influence the solubility and dispersibility of the nanoparticles in different media.

The development of these new materials will require a deep understanding of the structure-property relationships, which can be achieved through a combination of experimental synthesis and characterization, and computational modeling.

Theoretical Advancements in Understanding P=S Bonding and Reactivity in Complex Environments

A deeper theoretical understanding of the electronic structure of the P=S bond and the reactivity of this compound is crucial for the rational design of new catalysts and materials. Future research in this area will likely involve the use of advanced computational methods, such as density functional theory (DFT), to investigate the nature of the thiophosphoryl bond and to model the behavior of this compound in complex chemical environments.

One area of focus will be to elucidate the electronic structure of the P=S bond . scispace.com While often depicted as a double bond, the P=S bond has a significant degree of polar character. Computational studies can provide a more detailed picture of the bonding, including the contributions of σ and π interactions, and how these are influenced by the ethyl substituents.

Another important area of theoretical research will be to model the reactivity of this compound in different solvent environments and in the coordination sphere of a metal center. nih.gov Solvation effects can have a significant impact on reaction rates and equilibria, and computational models can help to understand these effects at a molecular level. Similarly, DFT calculations can be used to study the mechanism of catalytic reactions involving this compound as a ligand, providing insights into the role of the ligand in the catalytic cycle.

These theoretical studies will not only provide fundamental insights into the chemistry of this compound but will also guide the design of new experiments and the development of new applications.

Synergistic Approaches Combining Synthesis, Computation, and Application Studies

The future of research in this compound chemistry will increasingly rely on synergistic approaches that combine synthetic chemistry, computational modeling, and application-oriented studies. nih.gov This integrated approach will be essential for accelerating the discovery and development of new catalysts and materials based on this compound.

For example, the development of a new catalyst for a specific organic transformation could begin with a computational screening of a library of potential this compound-based ligands. The most promising candidates could then be synthesized and their catalytic activity evaluated experimentally. The experimental results could then be used to refine the computational models, leading to a feedback loop that drives the optimization of the catalyst.

Similarly, the design of new multifunctional materials could involve a combination of synthetic polymer chemistry to create novel this compound-containing polymers, and computational modeling to predict their properties, such as their thermal stability, mechanical strength, and affinity for metal ions. The most promising materials could then be synthesized and their performance evaluated in specific applications, such as catalysis or environmental remediation.

By combining the strengths of synthesis, computation, and application-focused research, scientists will be able to more efficiently explore the vast chemical space of this compound and its derivatives, leading to the development of new technologies with real-world impact.

Q & A

Q. What are the recommended methods for synthesizing Triethylphosphine sulfide in laboratory settings?

this compound is typically synthesized by reacting triethylphosphine with elemental sulfur under controlled conditions. A common approach involves using anhydrous solvents (e.g., toluene or THF) at room temperature or mild heating (40–60°C) to facilitate sulfur insertion into the P–C bond. Purification is achieved via vacuum distillation or recrystallization. This method parallels the synthesis of Triphenylphosphine sulfide, though alkyl-substituted phosphines like triethylphosphine may require stricter inert-atmosphere techniques due to higher air sensitivity .

Q. How can researchers characterize the purity and structure of this compound?

Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR): ³¹P NMR provides direct insight into the phosphorus environment (δ ~40–50 ppm for sulfides). ¹H and ¹³C NMR confirm alkyl group integrity.

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (150.22 g/mol) and fragmentation patterns.

- Elemental Analysis: Quantifies C, H, P, and S to confirm stoichiometry.

- X-ray Crystallography: Resolves solid-state molecular geometry, particularly useful for verifying sulfur coordination .

Q. What safety precautions are essential when handling this compound in laboratory experiments?

Due to its volatility (vapor pressure: 0.901 mmHg at 25°C) and potential toxicity:

- Use Schlenk lines or gloveboxes to prevent air/moisture exposure.

- Wear nitrile gloves , safety goggles, and lab coats.

- Store in airtight containers under inert gas (N₂/Ar) at ≤4°C.

- Implement fume hoods for ventilation and avoid ignition sources (flash point: 66.7°C) .

Advanced Research Questions

Q. What experimental challenges arise when using this compound as a ligand in coordination chemistry, and how can they be mitigated?

Challenges include:

- Air Sensitivity: Rapid oxidation in air necessitates strict inert-atmosphere protocols (e.g., glovebox or vacuum manifolds).

- Ligand Substitution Kinetics: Competing reactions with transition metals require real-time monitoring via UV-Vis or NMR spectroscopy .

- Solvent Compatibility: Polar solvents (e.g., DMF) may displace the ligand; use non-coordinating solvents like hexane or toluene. Mitigation strategies include pre-reducing metal precursors and optimizing reaction stoichiometry .

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across different studies?

Discrepancies often stem from:

- Purity Variations: Impurities from incomplete sulfur reaction or oxidation byproducts. Validate purity via HPLC or GC-MS .

- Methodological Differences: Compare synthesis protocols (e.g., sulfur stoichiometry, reaction time).

- Environmental Factors: Control humidity and oxygen levels during measurements. Cross-referencing with computational studies (e.g., density functional theory (DFT) ) can validate experimental data .

Q. What analytical methods are suitable for detecting and quantifying this compound degradation products in environmental samples?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Detects sulfoxides or phosphine oxides via fragmentation.

- Ion Chromatography: Quantifies sulfate or sulfide ions after oxidative degradation.

- Derivatization-GC: Convolute volatile byproducts (e.g., H₂S) with alkylating agents for enhanced detection. Calibrate using spiked matrices and validate recovery rates (70–120%) .

Q. How does the electronic structure of this compound influence its reactivity in organometallic catalysis compared to other phosphine sulfides?

The electron-donating ethyl groups lower the Lewis acidity of phosphorus, reducing metal-ligand bond strength compared to aryl-substituted analogs (e.g., Triphenylphosphine sulfide). This enhances ligand lability in catalytic cycles, as evidenced by cyclic voltammetry and DFT calculations . Comparative studies with sterically hindered phosphine sulfides can elucidate structure-activity relationships .

Q. Methodological Notes

- Experimental Design: For reproducibility, document reaction parameters (solvent purity, gas atmosphere) and validate analytical methods with certified reference materials.

- Data Interpretation: Use statistical tools (e.g., ANOVA) to assess variability in physicochemical measurements.

- Ethical Compliance: Align toxicological assessments with guidelines from agencies like ATSDR for hazard classification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.